3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione) and 1H-pyrrole-2-carbaldehyde (or furan-2-carbaldehyde or thiophene-2-carbaldehyde) in the presence of an ionic liquid medium such as [BMIM]OH at 75–80°C for 110–120 minutes . This one-pot, three-component reaction yields the desired product with high efficiency and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of ionic liquids and microwave irradiation, can be employed to minimize environmental impact and improve process sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of multiple substituents allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrazolo[3,4-b]quinolin-5-one: A structurally related compound with similar chemical properties.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, exhibiting similar pharmacological activities.
Uniqueness
3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31N3O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27) |
InChI Key |
YZRXTIGAQRIAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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